2-Chloro-2-deoxy-D-glucose

Overview

Description

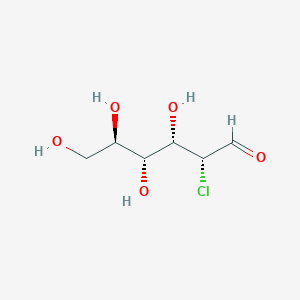

2-Chloro-2-deoxy-D-glucose (2-CIDG) is an analytical standard with the empirical formula C6H11ClO5 and a molecular weight of 198.60 . It is a white crystalline powder that is soluble in water and alcohol solvents . It is a compound with high sugar toxicity that can interfere with sugar metabolism in cells .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOCC@@HC@@HC@HC@@HC=O . The InChI key is RBEGMPAFDRYYIG-SLPGGIOYSA-N . Chemical Reactions Analysis

This compound, like its analog 2-Deoxy-D-glucose (2-DG), is a metabolic inhibitor that has been shown to limit multiplication of SARS-CoV-2 in-vitro . It functions at the level of phosphoglucoisomerase to impede the synthesis of glucose-6-phosphate from glucose .Physical And Chemical Properties Analysis

This compound is a solid substance that is white in color . It has a melting point of 139-145 °C . It is hygroscopic and air-sensitive .Scientific Research Applications

Production for Medical Use

2-Chloro-2-deoxy-D-glucose (2-CDG) is involved in the production of 2-deoxy-2-[18F]fluoro-D-glucose (2-18FDG), a compound widely used in medical imaging. The production system for 2-18FDG, which is crucial for PET scans, involves complex steps, including fluorination and purification processes. This production is performed remotely and semi-automatically, ensuring high radiochemical purity and minimal radiation exposure to chemists (Barrio et al., 1981).

MRI Imaging in Cancer Research

2-CDG also plays a role in molecular imaging, particularly in cancer research. Glucose analogs like 2-CDG are preferentially taken up by cancer cells, making them useful in MRI imaging. Chemical exchange saturation transfer (CEST) MRI, which utilizes these analogs, can distinguish between malignant and benign tumors and monitor tumor metabolism noninvasively (Rivlin et al., 2013).

Detection of Chemical Impurities

2-CDG is identified as an impurity in the preparation of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in PET scans. The presence of 2-CDG in FDG preparations is a result of specific synthesis methods, and its detection is vital for ensuring the purity and safety of FDG for clinical use (Alexoff et al., 1992).

Inhibiting Glycolysis in Tumor Cells

Research has shown that 2-CDG can act as an inhibitor of glycolysis in tumor cells. It is structurally similar to glucose, allowing it to enter cancer cells and disrupt their metabolism. This inhibition can lead to a variety of responses, from slowing down proliferation to inducing apoptosis, making 2-CDG a potential therapeutic agent against cancer (Zhang et al., 2006).

Spinal Cord Metabolic Response Research

2-CDG is used to study glucose utilization in the spinal cord during noxious thermal stimulation. In research involving cats, it was found that the spinal cord's glucose utilization increased significantly during stimulation, demonstrating the utility of 2-CDG in studying metabolic responses in the nervous system (Abram & Kostreva, 1986).

Applications in Metabolism and Endocrine Disorders

2-CDG has been utilized in studies of carbohydrate and fat metabolism in various endocrine disorders. It has been used to understand how thyroid hormone and cortisone regulate lipid and carbohydrate availability as energy substrates (Harlan et al., 1963).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-2-deoxy-D-glucose (2-CIDG) is the enzyme hexokinase , which plays a crucial role in the glycolysis pathway . Hexokinase catalyzes the first step in glycolysis, converting glucose to glucose-6-phosphate .

Mode of Action

2-CIDG acts as a glucose mimic and is taken up by cells in a similar manner to glucose . Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate . Unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase . This leads to an accumulation of 2-CIDG-6P inside the cell, which inhibits the function of hexokinase and glucose-6-phosphate isomerase, thereby disrupting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 2-CIDG is glycolysis . By inhibiting hexokinase and glucose-6-phosphate isomerase, 2-CIDG disrupts the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in the production of ATP, which is essential for many cellular processes .

Pharmacokinetics

It is known that 2-cidg is soluble in water and acetone , suggesting that it could be readily absorbed and distributed in the body. The compound is also hygroscopic and air-sensitive , which may affect its stability and bioavailability.

Result of Action

The primary result of 2-CIDG’s action is the disruption of energy production in cells due to the inhibition of glycolysis . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells . Additionally, 2-CIDG has been found to effectively reduce the replication of SARS-CoV-2 in human cells .

Action Environment

The action of 2-CIDG can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness may be influenced by the glucose levels in the environment, as 2-CIDG acts as a glucose mimic .

Safety and Hazards

Future Directions

2-DG, a close analog of 2-Chloro-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . The promising trends observed in current phase II study is encouraging for confirmatory evaluation of the efficacy and safety of 2-DG in a larger phase III trial . This suggests potential future directions for this compound as well.

properties

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

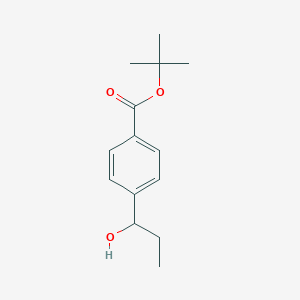

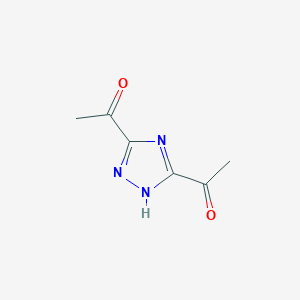

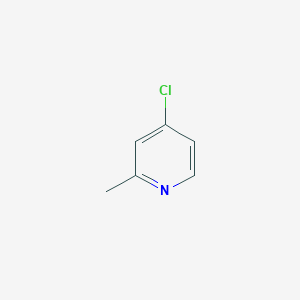

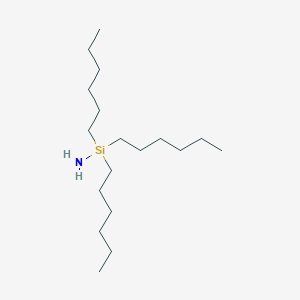

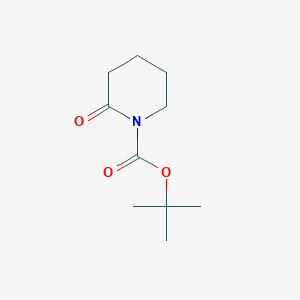

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and this compound, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is this compound a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: this compound (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has this compound shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying this compound?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)